molecular formula C16H26BNO3 B11833363 2-(Pentan-3-yloxy)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine CAS No. 1346707-93-4

2-(Pentan-3-yloxy)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

Cat. No.: B11833363
CAS No.: 1346707-93-4
M. Wt: 291.2 g/mol
InChI Key: KZFWSXPJHFADOC-UHFFFAOYSA-N
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Description

2-(Pentan-3-yloxy)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is a complex organic compound that features a pyridine ring substituted with a pentan-3-yloxy group and a boronate ester group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Pentan-3-yloxy)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine typically involves the following steps:

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis or the Chichibabin synthesis.

    Introduction of the Pentan-3-yloxy Group: This step involves the alkylation of the pyridine ring with pentan-3-ol under basic conditions.

    Boronate Ester Formation:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(Pentan-3-yloxy)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.

    Reduction: Reduction reactions can convert the pyridine ring to piperidine derivatives.

    Substitution: The boronate ester group can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are commonly used.

    Substitution: Palladium catalysts and bases like potassium carbonate are typically used in Suzuki-Miyaura reactions.

Major Products

    Oxidation: Pyridine N-oxides.

    Reduction: Piperidine derivatives.

    Substitution: Various biaryl compounds.

Scientific Research Applications

2-(Pentan-3-yloxy)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in cross-coupling reactions.

    Medicine: Research into its potential as a pharmacophore in drug discovery.

    Industry: Used in the synthesis of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 2-(Pentan-3-yloxy)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine depends on the specific reaction it undergoes. In Suzuki-Miyaura cross-coupling reactions, the boronate ester group participates in the formation of a carbon-carbon bond through a palladium-catalyzed mechanism. The pentan-3-yloxy group may influence the reactivity and selectivity of the compound in various reactions.

Comparison with Similar Compounds

Similar Compounds

    2-(Methoxy)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine: Similar structure but with a methoxy group instead of a pentan-3-yloxy group.

    2-(Ethoxy)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine: Similar structure but with an ethoxy group instead of a pentan-3-yloxy group.

Uniqueness

The presence of the pentan-3-yloxy group in 2-(Pentan-3-yloxy)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine provides unique steric and electronic properties that can influence its reactivity and selectivity in chemical reactions. This makes it a valuable compound for specific synthetic applications where these properties are advantageous.

Properties

CAS No.

1346707-93-4

Molecular Formula

C16H26BNO3

Molecular Weight

291.2 g/mol

IUPAC Name

2-pentan-3-yloxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

InChI

InChI=1S/C16H26BNO3/c1-7-13(8-2)19-14-11-12(9-10-18-14)17-20-15(3,4)16(5,6)21-17/h9-11,13H,7-8H2,1-6H3

InChI Key

KZFWSXPJHFADOC-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=NC=C2)OC(CC)CC

Origin of Product

United States

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